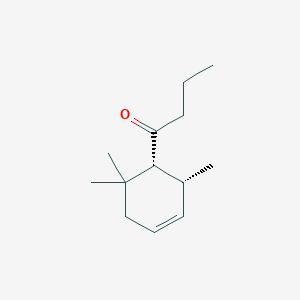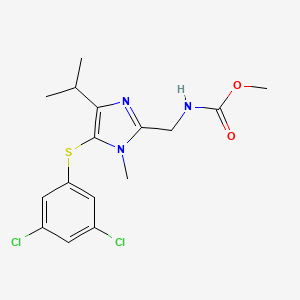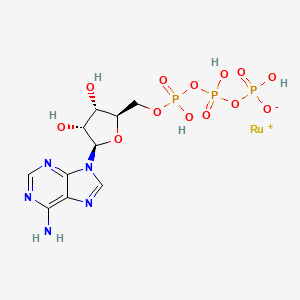
Ru-Atp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium polypyridyl complexes, such as Ru-Atp, are promising compounds in the field of medicinal chemistry. These complexes have shown significant potential as anticancer agents due to their unique properties, including high aqueous solubility, suitable lipophilicity, and selective activity against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ru-Atp involves the coordination of ruthenium with polypyridyl ligands. A common method includes the reaction of ruthenium trichloride with polypyridyl ligands in the presence of a reducing agent under reflux conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ru-Atp undergoes various chemical reactions, including:
Oxidation: Ruthenium can exist in multiple oxidation states, and this compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another ligand under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Aqueous solutions, organic solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state complexes .
Scientific Research Applications
Ru-Atp has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to undergo multiple oxidation states.
Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism by which Ru-Atp exerts its effects involves its interaction with mitochondrial ATP synthase. This compound accumulates in the mitochondria, impairing mitochondrial functions and inducing processes such as mitophagy and ferroptosis. This leads to the selective death of cancer cells. The molecular targets include ATP synthase and various proteins involved in mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Ruthenium(II) polypyridyl complexes: Other ruthenium-based complexes with similar structures and anticancer properties.
Uniqueness
Ru-Atp stands out due to its high aqueous solubility, suitable lipophilicity, and selective activity against cancer cells. Unlike cisplatin, which has significant side effects, this compound shows higher biocompatibility and selectivity, making it a promising candidate for further development .
Properties
CAS No. |
134981-39-8 |
|---|---|
Molecular Formula |
C10H15N5O13P3Ru |
Molecular Weight |
607.2 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;ruthenium(1+) |
InChI |
InChI=1S/C10H16N5O13P3.Ru/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
RHMVJWLYAIAOLI-MCDZGGTQSA-M |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Ru+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


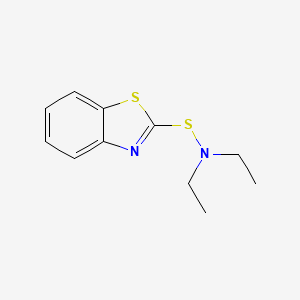
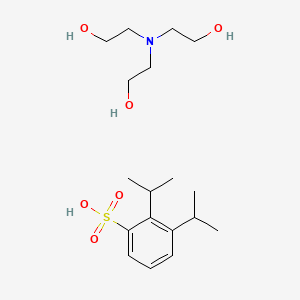
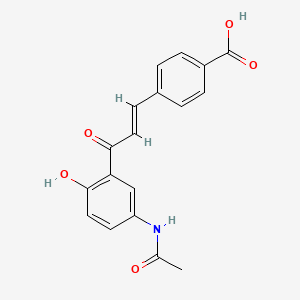
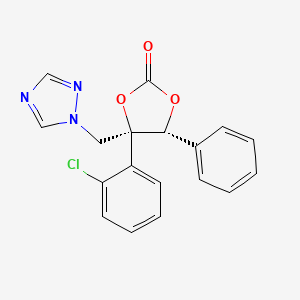
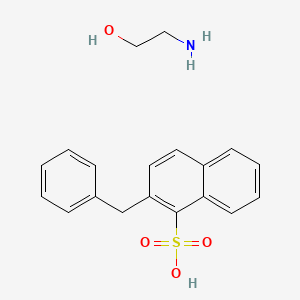
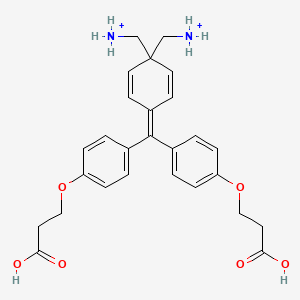

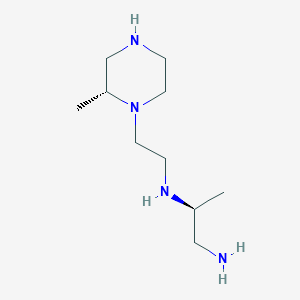
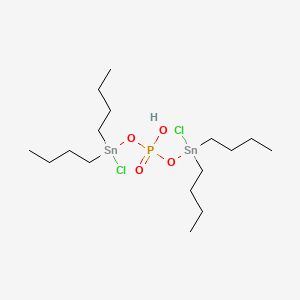
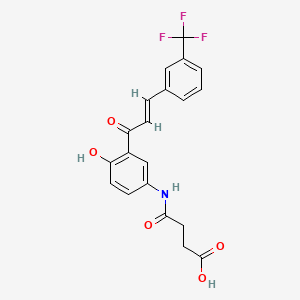
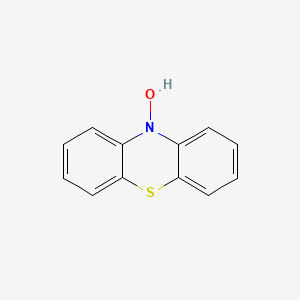
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)
